2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile
Overview
Description
2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring, a phenyl group, and an acetonitrile moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity, where the compound induces apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile can be compared with other thiazole derivatives, such as:
2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Known for its analgesic activity.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Exhibits antifungal and antibacterial activities.
2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles: Studied for their antifungal and antibacterial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c13-12-15-7-11(17-12)8-16-10-3-1-9(2-4-10)5-6-14/h1-4,7H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDMZDMXIZZEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396675 | |
Record name | {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672950-06-0 | |
Record name | {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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